molecular formula C14H30O6 B008405 3,6,9,12,15,18-Hexaoxaicosane CAS No. 23601-39-0

3,6,9,12,15,18-Hexaoxaicosane

Cat. No. B008405
CAS RN: 23601-39-0
M. Wt: 294.38 g/mol
InChI Key: IXFAFGFZFQHRLB-UHFFFAOYSA-N
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Description

3,6,9,12,15,18-Hexaoxaicosane is a small molecule that falls under the category of experimental compounds . It is also known as a polyether .


Molecular Structure Analysis

The molecular formula of 3,6,9,12,15,18-Hexaoxaicosane is C14H30O6 . Its average weight is 294.3844 and its mono-isotopic weight is 294.204238692 . This compound belongs to the class of organic compounds known as dialkyl ethers, which are organic compounds containing the dialkyl ether functional group, with the formula ROR’, where R and R’ are alkyl groups .


Physical And Chemical Properties Analysis

3,6,9,12,15,18-Hexaoxaicosane has a density of 1.0±0.1 g/cm3, a boiling point of 346.7±32.0 °C at 760 mmHg, and a flash point of 131.0±25.0 °C . It has a molar refractivity of 77.4±0.3 cm3, and a molar volume of 297.8±3.0 cm3 . It has 6 H bond acceptors, 0 H bond donors, and 17 freely rotating bonds .

Scientific Research Applications

  • Hydroxamic acids, closely related to hexaoxaicosane, play a significant role in the defense of cereals against various threats and in detoxifying herbicides (Niemeyer, 1988).

  • Hexa(cyclohexylsesquisiloxane), another structurally related compound, demonstrates a unique cage arrangement, indicating potential applications in material science (Behbehani et al., 1994).

  • The flexible complexation behavior of Me(8)tricosaneN(6) complexes with Cu(II) highlights the adaptability of similar compounds in coordination chemistry (Qin et al., 2011).

  • A study on (C18H36N2O6Na)2[Ta6Cl12(CH3O)6].6CH3OH, which shares similarities with hexaoxaicosane, reveals complex structures and properties, suggesting potential applications in complex compound research (Beck et al., 1994).

  • The investigation of viscosities in mixtures involving 1,3-dioxolane, structurally related to hexaoxaicosane, provides insights into the fluid dynamics of such mixtures (Gascón et al., 2001).

  • Research on poly(hexene-1 sulphone) in various solvent mixtures informs our understanding of polymer behavior in different solvent environments (Bates & Ivin, 1967).

properties

IUPAC Name

1-ethoxy-2-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O6/c1-3-15-5-7-17-9-11-19-13-14-20-12-10-18-8-6-16-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFAFGFZFQHRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOCCOCCOCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041473
Record name 3,6,9,12,15,18-Hexaoxaeicosane
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Molecular Weight

294.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,9,12,15,18-Hexaoxaicosane

CAS RN

23601-39-0
Record name 3,6,9,12,15,18-Hexaoxaeicosane
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Record name 3,6,9,12,15,18-Hexaoxaeicosane
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Record name 3,6,9,12,15,18-Hexaoxaeicosane
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Record name 3,6,9,12,15,18-Hexaoxaeicosane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18-hexaoxaicosane
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Record name 3,6,9,12,15,18-HEXAOXAEICOSANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
G Weber, W Saenger - Acta Crystallographica Section B: Structural …, 1979 - scripts.iucr.org
(IUCr) Structure of 1,20-bis(8-quinolyloxy)-3,6,9,12,15,18-hexaoxaicosane-rubidium iodide Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-…
Number of citations: 11 scripts.iucr.org
R Hilgenfeld, F Hirayama, V Bhagwat… - Israel Journal of …, 1984 - Wiley Online Library
The crystal structures of the Ba(SCN) 2 complexes of two linear octaethers, heptaethyleneglycol diphenylether (HGPE; 1,20‐bis(phenyloxy)‐3,6,9,12,15,18‐hexaoxaicosane) and …
Number of citations: 1 onlinelibrary.wiley.com
Y Gong, J Song, LC Palmer, M Vinqvist-Tymchuk… - Food Chemistry …, 2021 - Elsevier
Superficial scald is a physiological storage disorder that significantly reduces the marketability of apple fruit. To gain fundamental knowledge about the biochemical pathways leading to …
Number of citations: 7 www.sciencedirect.com
D Cui, J Cox, E Mejias, B Ng, P Gardinali… - Journal of Exposure …, 2023 - nature.com
Background Children are vulnerable to environmental exposure of contaminants due to their small size, lack of judgement skills, as well as their proximity to dust, soil, and other …
Number of citations: 7 www.nature.com
AI Niemczyk, AC Williams… - Molecular …, 2012 - ACS Publications
Polyvinylpyrrolidone is widely used in tablet formulations with the linear form acting as a wetting agent and disintegrant, whereas the cross-linked form is a superdisintegrant. We have …
Number of citations: 6 pubs.acs.org
J Lin, WL Wu, AH Zhong, YP Xian, HN Zhong… - Food Packaging and …, 2023 - Elsevier
Emerging biodegradable food contact materials (FCMs) are omnipresent in food handling and processing. However, similar to conventional FCMs, small molecules can migrate into the …
Number of citations: 0 www.sciencedirect.com
S Seto, T Takeda, N Hoshino… - The Journal of Physical …, 2021 - ACS Publications
A new amphiphilic penta(ethylene glycol) derivative (1) bearing two hydrogen-bonding −CONHC 14 H 29 chains was prepared. Compound 1 exhibited ion-recognition abilities for Na + …
Number of citations: 1 pubs.acs.org
NSM Sukor, ZHM Zakri, NE Rasol, F Salim - Molecules, 2023 - mdpi.com
Eleusine indica (L.) Gaertn is a perennial herb belonging to the Poaceae family. As the only species of Eleusine found abundantly in Malaysia, it is locally known as “rumput sambau” …
Number of citations: 7 www.mdpi.com
H Duan, M Ning, Q Zou, Y Ye, Y Feng… - Journal of medicinal …, 2015 - ACS Publications
Activation of TGR5 stimulates intestinal glucagon-like peptide-1 (GLP-1) release, but activation of the receptors in gallbladder and heart has been shown to cause severe on-target side …
Number of citations: 82 pubs.acs.org
J Li, R Zhu, X Zhuang, C Zhang, H Shen, X Wu… - Bioorganic …, 2023 - Elsevier
Multivalency is an attractive strategy for effective binding to target protein. Bromodomain and extra-terminal (BET) family features two tandem bromodomains (BD1, BD2), which are …
Number of citations: 3 www.sciencedirect.com

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